zinc(2+)
Description
Structure
2D Structure
Properties
IUPAC Name |
zinc(2+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4Zn/q4*+2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQXMCNBQHANEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Zn+2].[Zn+2].[Zn+2].[Zn+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Zn4+8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9074-87-7 | |
| Record name | Glucarpidase | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08898 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hydrolase, γ-glutamyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Coordination Chemistry and Speciation of Zinc 2+ in Biological Environments
Ligand Preferences and Coordination Geometries in Biomolecules
In biological systems, the zinc(2+) ion is almost exclusively found in the +2 oxidation state and is redox-inert. nih.govkcl.ac.uk Its coordination environment in proteins is primarily dictated by the availability of nitrogen, oxygen, and sulfur donor atoms from the side chains of a few amino acids. nih.govkcl.ac.uk The most common ligands are the imidazole nitrogens from histidine, the carboxylate oxygens from glutamate (B1630785) and aspartate, and the sulfur from the sulfhydryl group of cysteine. acs.org
Zinc(2+) exhibits considerable flexibility in its coordination geometry due to the absence of ligand field stabilization energy. nih.gov While tetrahedral coordination is the most prevalent, especially in structural sites, octahedral and five-coordinate geometries are also observed, particularly in catalytic sites where they facilitate ligand exchange. wikipedia.orgoup.comnih.gov In aqueous solutions, the hydrated Zn²⁺ ion exists as the octahedral complex [Zn(H₂O)₆]²⁺. wikipedia.org
The coordination number of zinc(2+) in proteins is functionally significant. Catalytic sites often feature a lower number of protein ligands (typically three), leaving a coordination site available for a water molecule or a substrate. acs.orgoup.com In contrast, structural zinc sites, such as those in zinc fingers, are commonly tetracoordinate, providing a stable scaffold for the protein. oup.com Regulatory zinc sites may have even fewer protein ligands, allowing for reversible binding of the zinc(2+) ion. oup.com
The following interactive table summarizes the common coordination characteristics of zinc(2+) in different biological roles.
| Role | Typical Coordination Number | Common Ligands | Predominant Geometry | Example |
| Catalytic | 4 or 5 | Histidine, Glutamate, Aspartate, Water | Distorted Tetrahedral, Trigonal Bipyramidal | Carbonic Anhydrase wikipedia.orgacs.org |
| Structural | 4 | Cysteine, Histidine | Tetrahedral | Zinc Fingers wikipedia.orgoup.com |
| Regulatory | 2-3 | Histidine, Cysteine | - | Caspase-3 oup.com |
Intracellular Zinc(2+) Speciation and Biogeochemical Cycling
The total concentration of zinc within a mammalian cell is in the hundreds of micromolar range. nih.gov However, the vast majority of this zinc is tightly bound to proteins. nih.gov The speciation of intracellular zinc(2+) is complex and tightly regulated, involving a dynamic interplay between protein-bound zinc and a much smaller, mobile pool of labile zinc(2+).
A sophisticated system of proteins, including metallothioneins and a host of zinc transporters (from the ZnT and ZIP families), maintains the concentration of labile, or "free," cytosolic zinc(2+) at extremely low levels, typically in the picomolar to nanomolar range. nih.govnottingham.edu.myresearchgate.net This tight control is crucial, as fluctuations in labile zinc(2+) can serve as signaling events, akin to calcium signaling, though at much lower concentrations. nih.govnottingham.edu.my
Metallothioneins are cysteine-rich proteins that play a key role in buffering intracellular zinc(2+). rsc.org They can bind and release zinc ions in response to cellular needs and redox signals, thus "muffling" transient changes in cytosolic zinc(2+) concentration. rsc.org For instance, an influx of zinc ions is dampened by metallothioneins, which sequester the excess ions and then facilitate their removal from the cell or transfer to subcellular compartments for storage. rsc.org
While the majority of intracellular zinc is protein-bound, a small fraction exists in complex with low molecular weight (LMW) ligands. kcl.ac.uknih.gov This labile pool is available for binding to newly synthesized proteins and is involved in zinc signaling. nih.gov The precise composition of this LMW zinc pool is an area of active research, but it is known to include complexes with molecules such as glutathione (B108866) and ATP. nih.govkcl.ac.ukjove.com In fact, under zinc-replete conditions in E. coli, zinc-glutathione complexes have been identified as dominant members of the low-mass zinc pool. jove.com The interaction of zinc(2+) with these LMW ligands is highly relevant to its biological function, though it is less well-characterized than its coordination in proteins. nih.govkcl.ac.uk
The following table provides examples of low molecular weight ligands that interact with zinc(2+) and their potential significance.
| Ligand | Potential Biological Significance |
| Glutathione | Buffering of labile zinc(2+), potential role in redox sensing nih.govkcl.ac.ukjove.com |
| ATP | Role in intra- and extracellular metabolic pathways researchgate.net |
| Citrate | Implicated in biological processes nih.govkcl.ac.uk |
| Nicotianamine | Implicated in biological processes nih.govkcl.ac.uk |
| Bacillithiol | Implicated in biological processes nih.govkcl.ac.uk |
Redox Inertness and its Biological Implications
A defining characteristic of zinc(2+) in biological systems is its redox inertness; it exists solely in the +2 oxidation state and does not participate in redox reactions. nih.govkcl.ac.uknih.govnottingham.edu.myresearchgate.net This property is a direct consequence of its filled d-shell, which makes it energetically unfavorable to either gain or lose electrons under physiological conditions.
This lack of redox activity is a key reason for its widespread use in biological systems, particularly in roles where redox chemistry would be detrimental. For example, its presence in zinc finger domains provides structural stability without the risk of generating reactive oxygen species, a common issue with redox-active metals like iron and copper.
However, the interaction of zinc(2+) with redox-active ligands, particularly the sulfur atom of cysteine residues in proteins like metallothioneins, can confer ligand-centered redox activity to the zinc coordination site. nih.govnottingham.edu.myresearchgate.net Oxidation of the thiolate sulfur can lead to the release of zinc(2+) from these proteins, effectively converting a redox signal into a zinc signal. mdpi.com This mechanism links redox metabolism with zinc homeostasis and signaling, allowing the cell to respond to oxidative stress by modulating the availability of labile zinc(2+). nih.govnottingham.edu.my Therefore, while zinc(2+) itself is not directly an antioxidant, its dynamic interplay with cellular redox systems gives it indirect antioxidant-like effects. nih.govnottingham.edu.myfrontiersin.org
Fundamental Biological Roles of Zinc 2+ in Macromolecules
Catalytic Functions of Zinc(2+)-Dependent Metalloenzymes
Zinc(2+) is an indispensable cofactor for a vast number of enzymes, known as metalloenzymes. These enzymes catalyze a wide variety of biochemical reactions across all six enzyme classes researchgate.netoregonstate.edulumenlearning.com. The catalytic power of zinc-dependent enzymes arises from the ability of the Zn²⁺ ion to act as a Lewis acid, polarizing substrates or activating water molecules for nucleophilic attack libretexts.orgresearchgate.net.
Mechanisms of Zinc(2+) in Enzyme Catalysis
In the active site of zinc-dependent enzymes, the Zn²⁺ ion is typically coordinated by amino acid residues such as histidine, cysteine, aspartate, and glutamate (B1630785), often in a tetrahedral or trigonal bipyramidal geometry researchgate.netnih.gov. A key mechanism involves the polarization and activation of a water molecule bound to the zinc ion, increasing its nucleophilicity at physiological pH libretexts.orgnih.gov. This activated water molecule, often behaving like a hydroxide (B78521) ion, can then directly attack a substrate molecule.
For example, in carbonic anhydrase, Zn²⁺ coordinates a water molecule, facilitating its deprotonation and the subsequent nucleophilic attack of the resulting hydroxide on carbon dioxide (CO₂) to form bicarbonate (HCO₃⁻) libretexts.orgredalyc.orginflibnet.ac.in. This reaction is crucial for pH regulation and CO₂ transport libretexts.orgredalyc.org.
Another mechanism involves the direct coordination of the substrate to the zinc ion. The Zn²⁺ can polarize a bond within the substrate, making it more susceptible to nucleophilic attack by an enzymatic residue or an activated water molecule redalyc.org. In carboxypeptidase, for instance, Zn²⁺ coordinates the carbonyl oxygen of the peptide bond to be cleaved, polarizing it and promoting the nucleophilic attack by a glutamate residue or a zinc-bound water molecule redalyc.orginflibnet.ac.inlibretexts.org.
Zinc can also stabilize transition states or intermediates during the catalytic cycle. In metalloproteases like thermolysin, the catalytic Zn²⁺ ion can assume a pentacoordinate geometry during catalysis, stabilizing the tetrahedral intermediate formed during peptide bond hydrolysis libretexts.org.
Diversity of Zinc(2+)-Dependent Enzyme Classes and Metabolic Pathways
Zinc-dependent enzymes are involved in a vast array of metabolic pathways. They are found in all six classes of enzymes: oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases researchgate.netoregonstate.edu.
Examples of important zinc metalloenzymes include:
Carbonic Anhydrase (EC 4.2.1.1): Catalyzes the reversible hydration of CO₂, essential for respiration, photosynthesis, and pH balance libretexts.orgredalyc.orginflibnet.ac.in.
Alcohol Dehydrogenase (EC 1.1.1.1): Involved in the metabolism of alcohols lumenlearning.comredalyc.orgfrontiersin.org.
Carboxypeptidases (e.g., Carboxypeptidase A, EC 3.4.17.1): Exopeptidases that hydrolyze peptide bonds at the C-terminus of proteins, crucial for protein digestion redalyc.orginflibnet.ac.inkarger.com.
Superoxide (B77818) Dismutase (Cu-Zn SOD, EC 1.15.1.1): An antioxidant enzyme that catalyzes the dismutation of superoxide radicals, protecting cells from oxidative stress lumenlearning.comredalyc.org. In this enzyme, zinc plays a structural role positioning the catalytic copper atom redalyc.org.
RNA Polymerases (EC 2.7.7.6): Essential for the transcription of RNA from a DNA template lumenlearning.comredalyc.org.
Alkaline Phosphatase (EC 3.1.3.1): Involved in the hydrolysis of phosphate (B84403) esters karger.com.
Cytosine Deaminase (EC 3.5.4.5): Catalyzes the deamination of cytosine to uracil (B121893) and ammonia (B1221849) acs.org.
Phospholipase C (EC 3.1.4.3): Bacterial enzymes involved in the hydrolysis of phospholipids (B1166683) wikipedia.org.
Zinc deficiency can significantly impact the activity of these enzymes, thereby affecting the metabolic pathways in which they are involved redalyc.orgresearchgate.net. This can lead to a range of physiological dysfunctions.
Structural Roles of Zinc(2+) in Protein and Nucleic Acid Architecture
Beyond its catalytic roles, zinc(2+) is vital for maintaining the structural integrity and conformation of many proteins and nucleic acids. Its ability to form stable coordination complexes provides structural support, enabling these macromolecules to adopt specific folds and interact with their targets nih.govnih.govresearchgate.netcapes.gov.br.
Zinc Finger Motifs and DNA/RNA Binding
Zinc finger motifs are among the most common protein structural motifs, characterized by the coordination of one or more zinc ions that stabilize the protein fold wikipedia.orgslideshare.net. These motifs are typically relatively small and contain finger-like protrusions that interact with target molecules wikipedia.org. The zinc ion is commonly coordinated by cysteine and histidine residues in a tetrahedral arrangement wikipedia.orgebi.ac.ukacs.org.
Zinc finger proteins are remarkably versatile, functioning as interaction modules that bind DNA, RNA, proteins, or other small molecules wikipedia.orgebi.ac.uk. The Cys₂His₂ (C2H2) type is the best-characterized class and is frequently found in eukaryotic transcription factors wikipedia.orgebi.ac.uk. These motifs often occur as tandem repeats and bind to the major groove of DNA, with the alpha-helix of each finger making sequence-specific contacts wikipedia.orgebi.ac.ukgithub.io. This binding is crucial for regulating gene transcription wikipedia.orggithub.io.
Zinc finger motifs also play significant roles in RNA binding wikipedia.orgebi.ac.ukgithub.io. The mode of RNA recognition by zinc fingers can differ from DNA binding, involving various amino acid-nucleotide interactions, including backbone and base recognition github.io. Some zinc finger proteins are involved in mRNA trafficking, activity, and stability by recognizing specific RNA sequences wikipedia.orggithub.io. Certain zinc fingers preferentially bind double-stranded RNA or RNA/DNA hybrids ebi.ac.uk.
The binding of Zn²⁺ is essential for the proper folding and structure of zinc finger domains, which is critical for their ability to recognize and bind to their target nucleic acids libretexts.orgacs.org. Removal of zinc can lead to misfolding and loss of function oregonstate.edu.
Stabilization of Protein Conformation and Oligomerization
Studies on enzymes like yeast alcohol dehydrogenase have shown that the removal of structural zinc ions can decrease the protein's stability against denaturation, indicating the importance of these ions in maintaining conformation nih.gov. Zinc binding can induce conformational changes in proteins that are necessary for their function, such as in transcription factors where zinc binding is required for the correct structure to bind DNA libretexts.orgasm.org.
Furthermore, zinc(2+) can play a role in the oligomerization of proteins, the process by which multiple protein subunits assemble into a larger functional complex researchgate.netcapes.gov.br. Zinc ions can facilitate protein-protein interactions by coordinating residues at the interface of interacting partners, thereby stabilizing quaternary structures nih.gov. For instance, zinc has been shown to influence the oligomerization of adiponectin, a protein involved in metabolic regulation researchgate.net. It can specifically increase the formation of higher molecular weight oligomers researchgate.net. Zinc has also been implicated in the oligomerization of other proteins, such as the scaffold protein Isu1, where zinc binding stabilizes the monomeric form, while its loss promotes oligomerization oup.com. Engineering zinc binding sites at protein interfaces can impact oligomerization and associated conformational changes crucial for function nih.gov. Zinc can also influence the assembly of amyloid peptides into oligomers, potentially reducing polymorphism rsc.org.
Regulatory and Signaling Functions of Zinc(2+)
Zinc(2+) acts as a versatile signaling molecule, mediating both intracellular and extracellular communication and influencing gene expression. The ability of labile zinc(2+) concentrations to change transiently in response to stimuli is crucial for its signaling functions. mdpi.com
Intracellular Zinc(2+) Signaling Pathways
Changes in intracellular labile zinc(2+) levels can trigger a cascade of events, modulating the activity of various signaling proteins and pathways. These transients often involve the release of zinc(2+) from intracellular stores like the endoplasmic reticulum or metallothioneins. mdpi.commdpi.com
Modulation of Kinase Cascades (e.g., ERK, Akt, Ras)
Here is a summary of some research findings on zinc(2+) modulation of kinase cascades:
| Kinase Pathway | Effect of Zn(2+) | Proposed Mechanism | References |
| ERK | Activation | Primarily via upstream signaling, potentially through Ras; some phosphatase inhibition | pnas.orgnih.govnih.govnih.gov |
| Akt | Activation | Via upstream signaling, potentially through Ras | pnas.orgnih.govnih.gov |
| Ras | Activation (conflicting reports exist) | Upstream of ERK and Akt | pnas.orgnih.gov |
| PI3-kinase | Activation | Downstream of extracellular Zn(2+) sensing (via GPR39) | mdpi.comnih.govmdpi.com |
| JNK, p38 | Not activated by low micromolar Zn(2+) increases | Distinct from ERK/Akt activation under certain conditions | pnas.orgnih.gov |
Regulation of Phosphatase Activity
Zinc(2+) is known to influence the activity of protein phosphatases, enzymes that remove phosphate groups from proteins and counteract kinase activity. Inhibition of phosphatases by zinc(2+) can lead to increased and sustained protein phosphorylation, thereby impacting signaling cascades. pnas.org While in vitro studies have shown that zinc(2+) can inhibit phosphatases, including Protein Phosphatase 2A (PP2A), the concentration required for direct inhibition of ERK-directed phosphatases in live cells may be higher than typical intracellular concentrations, suggesting that phosphatase inhibition might play a more minor role compared to upstream kinase activation in some contexts. pnas.org However, direct inhibition of PP2A by zinc(2+) through binding to specific domains has been demonstrated in vitro. neurosci.cn Zinc(2+) has also been shown to modulate the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in insulin (B600854) and leptin signaling. oup.com
Crosstalk with Other Intracellular Ion Signaling (e.g., Calcium)
Intracellular zinc(2+) signaling is often intertwined with the signaling of other essential ions, particularly calcium (Ca²⁺). Extracellular zinc(2+) can trigger the release of intracellular calcium from stores like the endoplasmic reticulum, often through mechanisms involving G-protein coupled receptors and the IP3 pathway. nih.govmdpi.compnas.org This zinc(2+)-induced calcium mobilization can then lead to downstream signaling events, including the activation of pathways like MAPK and PI3-kinase. mdpi.comnih.govmdpi.com The interplay between calcium and zinc(2+) dynamics is crucial for various cellular functions, and dysregulation of this crosstalk has been implicated in pathological processes. rupress.orgpreprints.org For instance, in cardiomyocytes, the coupling between calcium and zinc(2+) dynamics is important for regulating cellular functions. rupress.org
Extracellular Zinc(2+) Signaling Mechanisms
Zinc(2+) is not only an intracellular messenger but can also act as an extracellular signaling molecule. Zinc(2+) released into the extracellular space can interact with cell surface proteins, including receptors, ion channels, and neurotransmitter transporters, on the same or neighboring cells, initiating signaling cascades. mdpi.comresearchgate.net For example, in neurons, zinc(2+) released into the synaptic cleft can modulate receptors on the postsynaptic membrane. pnas.orgresearchgate.net A key mechanism of extracellular zinc(2+) sensing involves the G-protein coupled receptor GPR39, also known as the zinc-sensing receptor (ZnR). mdpi.commdpi.comnih.govmdpi.com Activation of GPR39 by extracellular zinc(2+) can trigger intracellular signaling pathways, including the mobilization of intracellular calcium and subsequent activation of MAPK and PI3-kinase pathways, influencing processes like cell proliferation and survival. mdpi.comnih.govmdpi.com
Zinc(2+)-Mediated Gene Expression Regulation
Zinc(2+) plays a significant role in regulating gene expression, primarily through its interaction with transcription factors. A well-characterized mechanism involves the metal-regulatory transcription factor 1 (MTF1). nih.govresearchgate.netportlandpress.com In response to increased intracellular labile zinc(2+), MTF1 binds to metal-response elements (MREs) in the promoter regions of target genes, leading to their transcriptional upregulation. nih.govresearchgate.netportlandpress.com This mechanism is crucial for maintaining zinc homeostasis and regulating the expression of genes involved in various cellular processes, including those encoding metallothioneins and zinc transporters. nih.govresearchgate.net Studies have shown that changes in cytosolic zinc(2+) can alter the expression levels of a large number of genes, impacting processes like neurite expansion and synaptic growth. nih.gov While MTF1 is a key player in zinc-induced transcriptional activation, mechanisms for zinc-mediated transcriptional repression and the involvement of other transcription factors are also being investigated. researchgate.netportlandpress.com
Metal-Response Element (MRE) and Metal-Responsive Transcription Factor 1 (MTF1) System
A key mechanism by which zinc(2+) regulates gene expression is through the Metal-Response Element (MRE) and the Metal-Responsive Transcription Factor 1 (MTF1) system. MTF1 is a zinc-dependent transcription factor that plays a crucial role in cellular adaptation to heavy metals and oxidative stress. bibliotekanauki.pltandfonline.comgenecards.org It is considered an intracellular zinc sensor. researchgate.netjst.go.jp
MTF1 contains a highly conserved DNA-binding domain with six Cys₂His₂-type zinc finger motifs. bibliotekanauki.plresearchgate.netjst.go.jpportlandpress.com These zinc fingers are essential for MTF1's ability to sense zinc and bind to DNA. bibliotekanauki.pltandfonline.comnih.gov Upon an increase in intracellular free zinc(2+) levels, MTF1 translocates from the cytoplasm to the nucleus. researchgate.netijbs.com In the nucleus, the zinc-saturated MTF1 binds to specific DNA sequences known as Metal-Response Elements (MREs), typically located in the promoter regions of target genes. genecards.orgresearchgate.netreactome.org The core consensus sequence for an MRE is 5'-TGCRCNC-3'. reactome.org
Binding of MTF1 to MREs primarily leads to the transcriptional activation of target genes. researchgate.netportlandpress.comreactome.org Genes regulated by the MTF1-MRE system include those involved in metal homeostasis, such as metallothioneins (MTs) and zinc transporters (ZnTs), as well as genes related to oxidative stress response. bibliotekanauki.plresearchgate.netreactome.org Metallothioneins are cysteine-rich proteins that can bind excess metal ions, including zinc, thereby playing a role in detoxification and zinc buffering. bibliotekanauki.plresearchgate.net The induction of genes like ZnT1, which encodes a zinc efflux transporter, helps to reduce elevated intracellular zinc levels. bibliotekanauki.plportlandpress.com
Research indicates that the zinc-sensing mechanism of MTF1 involves the linker peptides between its zinc fingers, which can influence its zinc and DNA-binding activities. tandfonline.comnih.gov Different concentrations of zinc may lead to varying levels of saturation of MTF1's zinc fingers, potentially activating different subsets of target genes. reactome.org While MTF1 is primarily known as a transcriptional activator, some instances of MTF1-mediated transcriptional repression have also been reported, suggesting context-dependent regulatory roles. bibliotekanauki.plportlandpress.com
Transcriptional and Post-Transcriptional Regulation of Zinc(2+) Transporter Genes
Cellular zinc homeostasis is tightly regulated through the coordinated action of zinc transporters, which control the influx and efflux of zinc across cellular and intracellular membranes. physiology.orgbiorxiv.org The expression of these transporters, belonging to the SLC30 (ZnT) and SLC39 (ZIP) families, is regulated at both transcriptional and post-transcriptional levels in response to cellular zinc status. physiology.orgbiorxiv.org
Transcriptional regulation of zinc transporter genes is significantly influenced by zinc(2+) availability. For instance, the expression of the zinc exporter ZnT1 is typically up-regulated in response to increased zinc levels, mediated by the MTF1-MRE system. physiology.orgbibliotekanauki.pl Conversely, the expression of certain zinc importers, such as members of the ZIP family, can be induced by zinc deficiency. physiology.orgpnas.org While MTF1 is a key player in zinc-induced transcriptional activation, evidence suggests the existence of alternative or additional mechanisms for transcriptional regulation of zinc transporters, including zinc-induced transcriptional repression of genes like SLC30A5 (encoding ZnT5) and ZIP10. physiology.orgportlandpress.com Studies in zebrafish have shown that MRE clusters can function as repressor elements for ZIP10 transcription. physiology.org
Beyond transcriptional control, the regulation of zinc transporter expression also occurs at the post-transcriptional level, notably through mechanisms affecting mRNA stability. physiology.orgportlandpress.comnih.gov For example, the mRNA levels of the zinc uptake transporter ZIP4 (encoded by Slc39a4) are increased during zinc deficiency and repressed upon zinc repletion, a phenomenon attributed, at least in part, to changes in ZIP4 mRNA stability. physiology.orgportlandpress.comnih.gov Similarly, the mRNA for ZnT5 (SLC30A5) has been shown to be stabilized by increased zinc availability in human intestinal cells. portlandpress.com This highlights that modulation of mRNA stability is an important mechanism, alongside transcriptional regulation, for achieving regulated gene expression in response to zinc and maintaining zinc homeostasis. portlandpress.com
Influence on Messenger RNA Stability
Zinc(2+) ions have been shown to influence the stability of messenger RNA (mRNA) transcripts, adding another layer to the regulation of gene expression. This influence can contribute to changes in the cellular abundance of specific mRNAs, thereby affecting protein synthesis. portlandpress.comnih.gov
Research indicates that zinc can affect the turnover of labile mRNAs. For instance, studies have demonstrated that zinc can cause the accumulation of certain unstable mRNAs, such as those encoding the c-fos proto-oncogene and the tristetraprolin (TTP) protein, by preventing their breakdown. nih.gov While the exact mechanisms are still being elucidated, this effect might be indirectly linked to zinc's inhibition of protein synthesis, which could impact the cellular machinery responsible for mRNA degradation. nih.gov
Furthermore, zinc finger proteins, a large superfamily characterized by zinc-coordinated domains, are known to bind to RNA and play roles in various aspects of RNA metabolism, including mRNA stability and processing. uq.edu.aunih.govfrontiersin.org Some CCCH-type zinc finger proteins, for example, have been identified as key regulators of mRNA decay for specific transcripts, particularly those encoding inflammatory factors. nih.gov The ability of certain transcription factors, which are often zinc-finger proteins, to bind directly to mRNA co-transcriptionally and influence its subsequent stability in the cytoplasm suggests a potential link between transcription and post-transcriptional regulation mediated by such proteins in a zinc-dependent context. elifesciences.org
The regulation of mRNA stability by zinc is exemplified by the differential expression of zinc transporters. As mentioned earlier, the stability of ZIP4 and ZnT5 mRNAs is influenced by zinc status, contributing to the fine-tuning of zinc uptake and efflux. physiology.orgportlandpress.comnih.gov This underscores the importance of mRNA stability as a post-transcriptional control mechanism in zinc homeostasis.
Cellular and Subcellular Zinc 2+ Homeostasis Mechanisms
Mechanisms of Zinc(2+) Transport Across Biological Membranes
ATP-Dependent Zinc(2+) Transport Systems (P-type ATPases)
ATP-dependent zinc(2+) transport systems, particularly P-type ATPases, play a role in metal ion transport across biological membranes, utilizing the energy derived from ATP hydrolysis. acs.orgdoi.org In the broader context of metal homeostasis, P-type ATPases are a large superfamily of transporters involved in moving various cations, including heavy metals like zinc(2+), across membranes. doi.orgpnas.orgbiorxiv.orgresearchgate.net
While the Zrt- and Irt-like proteins (ZIP) and Zinc Transporter (ZnT) families are the primary mediators of zinc(2+) transport in mammalian cells, P-type ATPases are significant in other organisms, such as bacteria and plants. mdpi.comrsc.orgdoi.orgnih.gov For instance, the bacterial ZntA is characterized as an ATP-dependent zinc(2+) translocating P-type ATPase responsible for zinc efflux. pnas.org Studies on Escherichia coli demonstrated that ZntA catalyzes ATP-dependent zinc transport in everted membrane vesicles, indicating its role in extruding zinc from the cell. pnas.org This transport was shown to be sensitive to vanadate, a characteristic inhibitor of P-type ATPases. pnas.org In plants, P1B-type ATPases, a subclass of P-type ATPases, are involved in the transport of heavy metal ions including Zn(2+). doi.orgresearchgate.net Examples include Arabidopsis thaliana HMAs (Heavy Metal ATPases) like AtHMA2 and AtHMA4, which are implicated in zinc(2+) transport and homeostasis, particularly in xylem loading and unloading. doi.org
Although their physiological role in direct zinc(2+) transport across the plasma membrane in eukaryotes is less prominent compared to ZIP and ZnT transporters, some P1B-type ATPases in eukaryotes are known to transport heavy metals, including zinc(2+), often involved in detoxification or transport into specific compartments. biorxiv.orgresearchgate.net
Zinc(2+) Storage and Buffering Proteins: Metallothioneins
Metallothioneins (MTs) are a family of small, cysteine-rich proteins that serve as key players in intracellular zinc(2+) storage and buffering. mdpi.comresearchgate.netrsc.orgresearchgate.netoup.comacs.orgwilliams.edubiorxiv.orgmdpi.comnih.govoup.comrsc.org They have a high capacity to bind metal ions, particularly Zn(2+) and Cu(I), through numerous cysteine residues, forming metal-thiolate clusters. oup.comwilliams.eduoup.comrsc.org Mammalian MTs typically bind seven divalent metal ions, such as Zn(2+), in two distinct domains: the α-domain and the β-domain, forming M₄Cys₁₁ and M₃Cys₉ clusters, respectively. oup.comwilliams.eduoup.comrsc.org
MTs function as a dynamic buffer for intracellular zinc(2+), helping to maintain the concentration of free or labile zinc(2+) at very low levels, typically in the picomolar to low nanomolar range. mdpi.comresearchgate.netoup.comnih.govpublish.csiro.au They can rapidly bind excess zinc(2+), thereby preventing its potential toxicity, and release it when cellular demand increases or in response to specific signals. researchgate.netoup.comacs.orgwilliams.edunih.gov This buffering capacity is crucial for controlling the availability of zinc(2+) for various cellular processes and for protecting against oxidative stress. researchgate.netbiorxiv.orgnih.gov
Research indicates that zinc(2+) ions bind to MTs with varying affinities. oup.comwilliams.eduoup.com Studies on mammalian MT-2 have shown a range of affinities for Zn(II), from nano- to picomolar, which underlies its zinc buffering properties and results in the presence of partially Zn(II)-depleted MT2 species in the cell. oup.comrsc.org These different metal-loaded forms of MT can act as both zinc(2+) donors and acceptors, contributing to the dynamic regulation of intracellular zinc(2+). oup.comoup.com
Metallothioneins are predominantly found in the cytosol but are also present in other cellular compartments, including the nucleus and mitochondria, contributing to the compartmentalization of zinc(2+) handling. researchgate.net The expression of MTs is regulated by various factors, including zinc(2+) levels, mediated in part by the metal-responsive transcription factor-1 (MTF-1). biorxiv.org
Here is a table summarizing key aspects of Metallothioneins:
| Feature | Description |
| Structure | Cysteine-rich proteins with two domains (α and β) forming metal-thiolate clusters. oup.comwilliams.eduoup.comrsc.org |
| Metal Binding | Primarily bind Zn(II) and Cu(I). williams.eduoup.com Bind up to 7 Zn(II) ions. oup.comwilliams.edu |
| Affinity for Zn(II) | Ranges from nano- to picomolar, contributing to buffering. oup.comwilliams.eduoup.com |
| Cellular Function | Zinc storage, buffering of labile zinc, detoxification of heavy metals. mdpi.comresearchgate.netoup.comacs.orgwilliams.edunih.gov |
| Localization | Cytosol, nucleus, mitochondria. researchgate.net |
| Regulation | Expression is influenced by zinc(2+) levels and MTF-1. biorxiv.org |
Dynamic Regulation and Muffling of Intracellular Labile Zinc(2+) Pools
The intracellular labile zinc(2+) pool refers to the fraction of intracellular zinc(2+) that is weakly bound and readily exchangeable, making it detectable by fluorescent probes and sensitive to chelation. biorxiv.orgpublish.csiro.aunih.gov This pool, though representing a small percentage of the total cellular zinc, is crucial for cellular signaling and dynamic responses. mdpi.compublish.csiro.aunih.gov Maintaining the labile zinc(2+) pool within a narrow range is essential for preventing both zinc deficiency and toxicity. mdpi.com
The dynamic regulation and muffling of this labile pool are achieved through the coordinated actions of zinc transporters (ZIPs and ZnTs) and metallothioneins (MTs). researchgate.netresearchgate.netmdpi.comnih.govresearchgate.net ZIP transporters increase cytosolic labile zinc(2+) by facilitating influx from the extracellular space or release from intracellular organelles, while ZnT transporters decrease cytosolic labile zinc(2+) by mediating efflux or sequestration into organelles. mdpi.comresearchgate.netencyclopedia.pubresearchgate.netmdpi.com MTs act as a primary buffer for the labile zinc(2+) pool, binding excess ions and releasing them as needed, thereby dampening fluctuations in free zinc(2+) concentration. researchgate.netoup.comacs.orgbiorxiv.orgnih.govoup.com
Functional Compartmentalization of Zinc(2+) within Eukaryotic Cells
Zinc(2+) is not uniformly distributed throughout the eukaryotic cell but is actively compartmentalized into various organelles. mdpi.comresearchgate.netencyclopedia.pubmdpi.comphysiology.orgmdpi.complos.org This functional compartmentalization is critical for directing zinc(2+) to specific cellular processes and maintaining distinct zinc(2+) environments within different organelles. mdpi.comnih.gov Key organelles involved in zinc(2+) compartmentalization include the nucleus, endoplasmic reticulum (ER), Golgi apparatus, endosomes/lysosomes, mitochondria, and secretory vesicles. mdpi.comencyclopedia.pubmdpi.comphysiology.orgmdpi.com
The compartmentalization of zinc(2+) is primarily mediated by the differential localization and activity of ZIP and ZnT transporter families on the membranes of these organelles. mdpi.comresearchgate.netencyclopedia.pubmdpi.commdpi.complos.org ZnT transporters typically move zinc(2+) from the cytosol into the lumen of organelles or out of the cell, while ZIP transporters facilitate zinc(2+) movement from the extracellular space or organelle lumen into the cytosol. mdpi.comresearchgate.netencyclopedia.pubmdpi.com
Specific examples of organelle-specific zinc(2+) transport include:
Secretory Vesicles: High concentrations of zinc(2+) are found in secretory vesicles, such as insulin (B600854) granules in pancreatic beta cells and synaptic vesicles in neurons, mediated by specific ZnT transporters like ZnT8 and ZnT3, respectively. mdpi.comphysiology.orgnih.gov
ER and Golgi: ZnT and ZIP transporters are localized to the ER and Golgi apparatus, playing roles in zinc(2+) homeostasis within the early secretory pathway, which is important for the activation of zinc-requiring ectoenzymes. mdpi.complos.orgnih.gov For instance, ZnT5, ZnT6, and ZnT7 are found in the Golgi and ER, transporting zinc into the lumen, while ZIP7 is localized to the ER membrane and can transport zinc from the ER to the cytosol. mdpi.complos.orgnih.gov
Mitochondria: Zinc(2+) is also compartmentalized within mitochondria, where it is essential for the function of some mitochondrial enzymes. mdpi.comyahoo.com
This spatial segregation of zinc(2+) pools allows for fine-tuning of zinc(2+)-dependent processes within specific cellular locations and contributes to the complexity of zinc(2+) signaling. mdpi.comnih.gov
Here is a table illustrating the compartmentalization of zinc(2+) and associated transporters:
| Organelle | Associated Transporters (Examples) | Direction of Transport (typically) | Function |
| Cytosol | ZIPs (influx), ZnTs (efflux) | Influx/Efflux | Site of labile zinc pool, interacts with MTs and many metalloproteins. mdpi.comresearchgate.netresearchgate.net |
| Secretory Vesicles | ZnT3, ZnT8 | Cytosol to Lumen | Storage for regulated release (e.g., neurotransmission, insulin secretion). mdpi.comphysiology.orgnih.gov |
| ER/Golgi Apparatus | ZnT5, ZnT6, ZnT7 (into lumen), ZIP7 (out of lumen) | Cytosol to Lumen or Lumen to Cytosol | Activation of zinc-requiring proteins in the secretory pathway. mdpi.complos.orgnih.gov |
| Mitochondria | Essential for mitochondrial enzyme function. mdpi.comyahoo.com | ||
| Nucleus | Zinc finger proteins, transcription factors. mdpi.comresearchgate.netbiologists.com |
Zinc Metallochaperone Systems
Zinc metallochaperone systems involve specialized proteins that bind and deliver zinc(2+) ions to specific target proteins, known as client proteins. vumc.orgbiorxiv.orgnumberanalytics.comiu.eduencyclopedia.pubacs.orgnih.govresearchgate.net These systems are crucial for ensuring that zinc(2+) is accurately and efficiently incorporated into the correct metalloproteins, particularly under conditions of zinc limitation, and for preventing adventitious binding of zinc(2+) to non-target molecules. yahoo.comvumc.orgbiorxiv.orgnumberanalytics.comiu.eduencyclopedia.pubresearchgate.net
Metallochaperones act as molecular escorts, guiding metal ions to their designated destinations within the cell. numberanalytics.com This targeted delivery is essential for the proper folding, maturation, and function of zinc-dependent proteins. numberanalytics.comiu.edu The mechanisms of metal ion delivery by metallochaperones involve complex interactions with the metal ion and the target protein, potentially involving transient complex formation and conformational changes. numberanalytics.com
While the concept of metallochaperones has been established for other metals like copper, the identification and characterization of specific zinc metallochaperones have been more recent. vumc.orgnumberanalytics.com ZNG1 has been identified as the first characterized eukaryotic zinc metallochaperone. yahoo.comvumc.orgiu.edu Research on ZNG1, conserved from yeast to humans, has shown its role in delivering zinc to client proteins, such as the enzyme METAP1, which is essential for processing many newly synthesized proteins. yahoo.comvumc.orgiu.edu Studies in model organisms like zebrafish and mice have demonstrated that ZNG1 is critical for cellular proliferation and mitochondrial function, particularly under conditions of zinc deficiency, suggesting its importance in allocating limited zinc resources to essential proteins. yahoo.comiu.edu
In bacteria, metallochaperones are also involved in zinc acquisition and homeostasis, often working in conjunction with ABC transporters. encyclopedia.pubacs.orgnih.govresearchgate.net Examples include ZinT and AztD, periplasmic metallochaperones that can transfer zinc to solute-binding proteins of ABC transporter systems, facilitating high-affinity zinc uptake under limiting conditions. encyclopedia.pubacs.orgnih.govresearchgate.net
Here is a table summarizing key aspects of Zinc Metallochaperones:
| Feature | Description |
| Function | Bind and deliver zinc(2+) to specific target proteins. vumc.orgnumberanalytics.comiu.edu |
| Role in Homeostasis | Ensure accurate zinc incorporation, important under zinc limitation. yahoo.comvumc.orgbiorxiv.orgiu.edu |
| Mechanism | Involves binding to zinc and interacting with client proteins. numberanalytics.com |
| Eukaryotic Example | ZNG1, delivers zinc to client proteins like METAP1. yahoo.comvumc.orgiu.edu |
| Bacterial Examples | ZinT, AztD, involved in zinc acquisition via ABC transporters. encyclopedia.pubacs.orgnih.govresearchgate.net |
Methodologies for Investigating Zinc 2+ in Biological Systems
Spectroscopic Techniques for Zinc(2+) Detection, Quantification, and Imaging
Spectroscopic methods are fundamental to the study of zinc(2+) in biology. Due to the d10 electronic configuration of Zn(2+), it lacks convenient spectroscopic signatures, making direct detection challenging. nih.gov Consequently, a variety of specialized techniques have been developed to overcome this limitation, enabling researchers to visualize and measure zinc(2+) with high sensitivity and specificity.
Fluorescence-based methods are powerful tools for monitoring labile zinc(2+) in living cells and tissues due to their high sensitivity and non-invasive nature. acs.orgnih.gov These sensors are broadly categorized as small-molecule (synthetic) probes and genetically encoded protein-based sensors. acs.org
Synthetic Fluorescent Sensors: These are small organic molecules designed to exhibit a change in their fluorescent properties upon binding to zinc(2+). nih.gov They typically consist of a zinc-binding unit (chelator) and a fluorophore. nih.gov The design of these sensors aims for high selectivity for Zn(2+) over other biologically relevant metal ions and an appropriate dissociation constant (Kd) to detect physiological fluctuations in labile zinc concentrations. nih.gov Many of these sensors operate on a "turn-on" mechanism, where fluorescence intensity increases upon zinc binding. nih.gov
Genetically Encoded FRET-based Sensors: These sensors are proteins that can be expressed within cells, allowing for targeted localization to specific subcellular compartments. nih.govnih.govoup.com They are often based on Förster Resonance Energy Transfer (FRET), a mechanism involving the transfer of energy between two fluorescent proteins, typically a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP). nih.govoup.com The sensor design includes a zinc-binding domain positioned between the two fluorophores. nih.gov Binding of Zn(2+) induces a conformational change in the protein, altering the distance or orientation between the CFP and YFP, which in turn changes the FRET efficiency. nih.gov This results in a ratiometric change in emission, providing a quantitative measure of zinc concentration that is independent of sensor expression levels. nih.govoup.com
| Sensor Type | Principle | Advantages | Disadvantages |
| Synthetic Fluorescent Sensors | Small organic molecules with a zinc-binding moiety and a fluorophore. Zinc binding alters fluorescence intensity. | High sensitivity, "turn-on" response, cell permeability. nih.gov | Difficult to target to specific organelles, potential for leakage and accumulation. oup.com |
| Genetically Encoded FRET-based Sensors | Proteins with a zinc-binding domain flanked by two fluorescent proteins (e.g., CFP and YFP). Zinc binding causes a conformational change, altering FRET efficiency. nih.gov | Ratiometric measurement, targetable to specific subcellular locations, produced by the cell itself. nih.govoup.com | Lower dynamic range compared to some synthetic probes, potential for photobleaching. |
Table 1: Comparison of Fluorescent Zinc(2+) Sensors
X-ray fluorescence microscopy (XFM) is a powerful technique for mapping the distribution of total zinc, along with other elements, in biological samples with high spatial resolution. nih.govnih.govoup.com This method utilizes a focused beam of high-energy X-rays, typically from a synchrotron source, to excite atoms within the sample. nih.govnih.gov When an inner-shell electron is ejected by an incident X-ray, an electron from a higher energy level fills the vacancy, emitting a fluorescent X-ray photon with a characteristic energy specific to that element. nih.gov By scanning the sample and detecting these emitted X-rays, a quantitative map of the elemental distribution can be generated. nih.gov XFM is particularly valuable for studying the distribution of metals in whole cells and tissues at subcellular resolution. nih.gov
X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local chemical and structural environment of a specific element, in this case, zinc. rsc.org It is element-specific and can be used on non-crystalline samples. rsc.org XAS is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). rsc.orgchalmers.se
XANES provides information on the oxidation state and coordination geometry of the absorbing zinc atom. The precise energy and shape of the absorption edge are sensitive to the chemical environment of the zinc ion. rsc.org By comparing the XANES spectrum of an unknown sample to those of known standard compounds, the speciation of zinc can be determined through a "fingerprinting" approach. rsc.orgresearchgate.net
EXAFS provides information about the number, type, and distance of neighboring atoms surrounding the zinc atom. rsc.org This allows for a detailed characterization of the local coordination sphere of zinc in a biological molecule.
Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are highly sensitive techniques used for the quantitative determination of the total zinc concentration in a biological sample. olympianwatertesting.comnih.gov
Atomic Absorption Spectrometry (AAS): This method is based on the principle that free atoms in their ground state can absorb light of a specific wavelength. ste-mart.com The sample is atomized, typically in a flame or a graphite (B72142) furnace, and a beam of light at a wavelength specific for zinc (213.9 nm) is passed through the atomic vapor. olympianwatertesting.comoiv.int The amount of light absorbed is directly proportional to the concentration of zinc atoms in the sample. olympianwatertesting.com Graphite furnace AAS (GF-AAS) offers particularly high sensitivity for determining zinc concentrations in diverse biological samples. nih.gov
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): In ICP-OES, the sample is introduced into a high-temperature argon plasma, which excites the atoms and ions to higher energy levels. thermofisher.com As they relax back to their ground state, they emit light at characteristic wavelengths for each element. The intensity of the emitted light at a specific wavelength for zinc (e.g., 206.2 nm) is measured to determine its concentration in the sample. thermofisher.comresearchgate.net ICP-OES is known for its wide linear dynamic range and high tolerance to complex sample matrices. thermofisher.com
| Technique | Principle | Information Obtained | Sample Type |
| XFM | Excitation of atoms with a focused X-ray beam and detection of element-specific fluorescent X-rays. nih.gov | Spatial distribution and quantification of total zinc. nih.gov | Tissues, cells. |
| XAS (XANES/EXAFS) | Measurement of the absorption of X-rays at and above the absorption edge of zinc. rsc.orgrsc.org | Oxidation state, coordination geometry, and local atomic environment of zinc. rsc.org | Purified proteins, tissues, cells. |
| AAS | Absorption of light at a specific wavelength by free zinc atoms in the gas phase. ste-mart.com | Total zinc concentration. olympianwatertesting.com | Digested biological materials. |
| ICP-OES | Emission of light at characteristic wavelengths by excited zinc atoms and ions in a plasma. thermofisher.com | Total zinc concentration. researchgate.net | Digested biological materials. |
Table 2: Overview of Spectroscopic and Elemental Analysis Techniques for Zinc(2+)
Proteomic and Genomic Approaches to Zinc(2+) Biology
Understanding the roles of zinc(2+) in biological systems requires identifying the proteins that interact with this ion. Proteomic and genomic approaches provide powerful tools to investigate the "zinc proteome" on a large scale.
The zinc proteome encompasses all proteins that require zinc(2+) for their structure, catalytic activity, or regulatory function. researchgate.net Identifying these proteins is crucial for understanding the widespread impact of zinc in biology.
Bioinformatic Approaches: A primary method for predicting the zinc proteome involves mining genomic and protein sequence databases for known zinc-binding motifs. researchgate.net These motifs are characteristic patterns of amino acid residues, such as cysteine and histidine, that are known to coordinate zinc ions. nih.gov By searching for these signatures, researchers have estimated that a significant portion of the human proteome consists of zinc-binding proteins. researchgate.net
Chemical Proteomic Platforms: Experimental approaches have been developed to globally identify zinc-binding cysteines in the proteome. nih.gov One such platform utilizes cysteine-reactive chemical probes to assess the nucleophilicity of cysteine residues. nih.gov The principle is that cysteines bound to zinc(2+) will have reduced reactivity towards these probes. nih.gov By comparing the reactivity of cysteines in the presence and absence of zinc or zinc chelators, it is possible to identify potential zinc-binding sites across thousands of proteins. nih.govharvard.edu This approach complements computational methods and can uncover novel zinc-binding proteins and regulatory sites. nih.govharvard.edu For instance, a comprehensive mapping effort called ZnCPT has identified thousands of zinc-binding cysteines, providing a valuable resource for understanding zinc regulation of protein function. harvard.edu
Transcriptomic Profiling of Zinc(2+)-Responsive Genes (e.g., RNA-Seq)
Transcriptomic analysis provides a global view of how cellular gene expression patterns change in response to fluctuations in zinc(2+) availability. Techniques like RNA sequencing (RNA-Seq) and microarrays have been instrumental in identifying genes whose transcript levels are significantly altered by either zinc(2+) depletion or supplementation. These studies have revealed that a select subset of the genome is responsive to zinc(2+) status, with both up-regulation and down-regulation of gene expression observed.
Research in various model organisms has consistently identified key families of genes that are tightly regulated by zinc(2+) levels. Among the most prominent are genes encoding for zinc transporters, which are critical for maintaining cellular zinc(2+) homeostasis. The two major families of zinc transporters are the ZIP (Zrt-, Irt-like Protein or SLC39A) family, which are generally responsible for increasing intracellular zinc(2+) concentrations by transporting it into the cytoplasm from the extracellular space or from intracellular organelles, and the ZnT (Zinc Transporter or SLC30A) family, which typically decrease intracellular zinc(2+) levels by facilitating its efflux from the cytoplasm to the extracellular space or into organelles.
For instance, studies in human cells have shown that the expression of certain ZIP transporters, such as ZIP2, is markedly increased under conditions of zinc(2+) depletion, a response aimed at enhancing zinc(2+) uptake. semanticscholar.org Conversely, the expression of some ZnT transporters, like ZnT1 and ZnT7, increases when cellular zinc(2+) levels are high, which is consistent with their role in cellular efflux and reducing zinc(2+) retention. semanticscholar.orgnih.gov Similar responses have been documented in plant models like Arabidopsis thaliana, where genes such as ZIP1 and ZIP3 are predominantly expressed in the roots of zinc-deficient plants to enhance uptake from the soil. researchgate.net
Another class of genes consistently found to be responsive to zinc(2+) are those encoding metallothioneins (MTs). Metallothioneins are small, cysteine-rich proteins that bind zinc(2+) and other metal ions, playing a crucial role in zinc(2+) storage, detoxification, and buffering. The expression of MT genes is often induced by high levels of zinc(2+), a process mediated by the Metal-Responsive Element-Binding Transcription Factor-1 (MTF1). researchgate.net In human dietary zinc depletion studies, the expression of metallothionein (B12644479) in blood cells was found to be altered, highlighting its potential as a biomarker for zinc status. nih.gov
Transcriptomic studies have also shed light on the broader cellular processes affected by zinc(2+) availability. In human whole blood, microarray analyses revealed that genes associated with cell cycle regulation and immunity are particularly responsive to dietary zinc depletion. nih.gov In plants, zinc deficiency has been shown to affect the expression of genes involved in lignin (B12514952) and flavonoid biosynthesis, as well as sugar metabolism. biorxiv.orgoup.com
The data generated from these transcriptomic approaches not only identifies individual zinc(2+)-responsive genes but also allows for the elucidation of regulatory networks. For example, in Arabidopsis, the transcription factors bZIP19 and bZIP23 have been identified as essential regulators of the response to zinc deficiency. nih.gov In mammals, MTF1 is a key transcriptional activator that binds to metal-response elements (MREs) in the promoter regions of target genes in response to elevated zinc(2+) levels. researchgate.net
Interactive Table: Examples of Zinc(2+)-Responsive Genes Identified by Transcriptomic Profiling
| Gene/Protein Family | Organism/Cell Type | Regulation by Zinc(2+) | Function |
|---|---|---|---|
| ZIP Transporters | |||
| ZIP1, ZIP3 | Arabidopsis thaliana | Upregulated by deficiency | Zinc(2+) uptake into roots |
| ZIP2 | Human THP-1 cells | Upregulated by deficiency | Cellular zinc(2+) uptake |
| ZIP4 | Pig small intestine | Upregulated by deficiency | Intestinal zinc(2+) absorption |
| ZnT Transporters | |||
| ZnT1 | Human blood cells | Upregulated by supplementation | Cellular zinc(2+) efflux |
| ZnT1, ZnT7 | Human THP-1 cells | Upregulated by supplementation | Cellular zinc(2+) efflux |
| Metallothioneins | |||
| MT-1 | Pig small intestine | Downregulated by deficiency | Zinc(2+) binding and buffering |
| MTs | Human blood cells | Altered by depletion/supplementation | Zinc(2+) storage and homeostasis |
| Transcription Factors | |||
| MTF1 | Mammalian cells | Activated by high zinc(2+) | Transcriptional regulation |
Chemical Proteomics for Probing Labile Zinc(2+)-Protein Interactions
While transcriptomics reveals changes in gene expression, chemical proteomics provides a direct means to investigate the proteins that interact with labile zinc(2+). This is crucial because zinc(2+) can act as a dynamic signaling molecule, transiently binding to proteins to modulate their function, a phenomenon not captured by static gene expression data. These labile interactions are often mediated by cysteine residues, whose nucleophilicity is altered upon zinc(2+) binding.
Chemical proteomics platforms have been developed to globally identify zinc(2+)-binding cysteines. These methods often employ cysteine-reactive chemical probes, such as those based on iodoacetamide, which covalently label cysteine residues. The principle behind this approach is that a cysteine residue coordinated to a zinc(2+) ion is less nucleophilic and therefore less reactive to the probe. By comparing the reactivity of cysteines in the presence and absence of zinc(2+) (or after treatment with a zinc(2+) chelator), researchers can identify potential zinc(2+)-binding sites on a proteome-wide scale. semanticscholar.orgnih.gov
For example, a competitive chemical-proteomic platform has been used to identify putative zinc(2+)-binding cysteines in approximately 900 proteins in the human proteome. semanticscholar.org This approach successfully identified well-characterized zinc(2+)-binding proteins and numerous uncharacterized proteins across diverse functional classes. semanticscholar.org As a proof of concept, this method demonstrated that the known zinc(2+)-chelating cysteine in sorbitol dehydrogenase (SORD) shows a loss of nucleophilicity in the presence of zinc(2+) and a gain upon treatment with a chelator. rsc.org The same study also identified the active-site cysteine in glutathione (B108866) S-transferase omega-1 (GSTO1) as a potential zinc(2+)-chelation site. semanticscholar.orgrsc.org
More recent quantitative chemical proteomics studies have mapped hundreds of zinc-sensitive cysteines, revealing that zinc depletion can restore the reactivity of these sites. This has been shown to impact enzyme catalysis, post-translational modifications, and protein-protein interactions. For instance, such studies have highlighted the zinc-dependent regulation of peroxiredoxin 6 (PRDX6), platelet-activating factor acetylhydrolase IB subunit alpha1 (PAFAH1B3), and phosphoglycerate kinase (PGK1). nih.gov
Another innovative approach in zinc conditional proteomics uses protein modification reagents that are activated by labile zinc(2+). These reagents, such as AIZin probes, exhibit enhanced reactivity in a zinc(2+)-rich environment, allowing them to label nearby proteins. This technique has been used to reveal the spatiotemporal fluctuations of zinc(2+) in glioma cells following nitric oxide stimulation and to identify proteins within zinc(2+)-rich vesicles that shuttle between the Golgi apparatus and the endoplasmic reticulum. acs.orgacs.org
These chemical proteomics strategies provide a powerful complement to traditional methods by offering an experimental tool to identify metal-binding residues and labile zinc(2+)-protein interactions directly in complex biological systems. The findings from these studies are expanding our understanding of the "zinc proteome" and the diverse roles of zinc(2+) in cellular regulation.
Interactive Table: Examples of Proteins with Labile Zinc(2+)-Binding Sites Identified by Chemical Proteomics
| Protein | Identified Zinc(2+)-Binding Site/Region | Functional Implication |
|---|---|---|
| Sorbitol Dehydrogenase (SORD) | Known Zinc(2+)-chelating cysteine | Validation of the chemical proteomics platform |
| Glutathione S-transferase omega-1 (GSTO1) | Active-site cysteine | Potential regulation of enzyme activity by zinc(2+) |
| Peroxiredoxin 6 (PRDX6) | Catalytic cysteine (C47) | Crosstalk between zinc depletion and oxidative stress signaling |
| Platelet-activating factor acetylhydrolase IB subunit alpha1 (PAFAH1B3) | Zinc-sensitive cysteine | Regulation of enzymatic activity |
| Phosphoglycerate kinase (PGK1) | Zinc-sensitive cysteine | Regulation of subcellular distribution |
| Zinc-finger protein 1 (ZPR1) | Constitutively bound zinc finger domains | Regulation of growth factor signaling |
Advanced Microscopy Techniques for Spatiotemporal Zinc(2+) Dynamics
To visualize the dynamic nature of zinc(2+) signaling in real-time and with high spatial resolution, advanced microscopy techniques coupled with fluorescent zinc(2+) sensors are indispensable. These tools allow researchers to track the fluctuations of the labile zinc(2+) pool within living cells and specific subcellular compartments, providing insights into zinc(2+) trafficking, storage, and signaling events.
Fluorescent zinc(2+) sensors are broadly categorized into two main types: small-molecule probes and genetically encoded sensors.
Small-molecule fluorescent probes are synthetic molecules that can permeate cell membranes and exhibit a change in their fluorescent properties upon binding to zinc(2+). Many of these probes, such as FluoZin-3 and Zinpyr-1 (ZP1), operate via a photoinduced electron transfer (PET) mechanism, where zinc(2+) binding prevents the quenching of fluorescence, resulting in a "turn-on" signal. biorxiv.org These probes are valued for their brightness and ease of application. rsc.org Reaction-based probes represent a newer generation that undergoes a zinc(2+)-mediated chemical reaction to release a fluorophore, which can offer improved sensitivity and specificity. nih.govnih.gov Probes have also been designed with specific targeting moieties to enable visualization of zinc(2+) dynamics in organelles like mitochondria or near the plasma membrane. nih.govbiorxiv.org
Genetically encoded zinc(2+) sensors are proteins, typically derived from fluorescent proteins, that are engineered to change their fluorescence upon binding zinc(2+). A significant advantage of these sensors is that they can be genetically targeted to specific subcellular locations, such as the cytosol, mitochondria, endoplasmic reticulum, or Golgi apparatus, providing precise spatial information. semanticscholar.orgrsc.org Many of these sensors are based on Förster Resonance Energy Transfer (FRET), where zinc(2+) binding induces a conformational change in a sensor protein flanked by two different fluorescent proteins (e.g., cyan and yellow fluorescent proteins), leading to a change in the FRET efficiency. semanticscholar.orgrsc.org This ratiometric output is advantageous as it is less susceptible to variations in sensor concentration or excitation intensity. semanticscholar.org Families of FRET-based sensors, such as eCALWY and ZapCY, have been developed with a range of affinities, allowing for the measurement of zinc(2+) concentrations from the picomolar to the nanomolar range. semanticscholar.org
These fluorescent sensors are typically visualized using advanced microscopy techniques:
Confocal Laser Scanning Microscopy (CLSM): This is a widely used technique that provides optical sectioning, allowing for the creation of 3D images of zinc(2+) distribution within cells and tissues with reduced background fluorescence. wisconsin.edu
Two-Photon Excitation Microscopy (TPEM): TPEM uses near-infrared excitation light, which allows for deeper tissue penetration with less phototoxicity and scattering compared to single-photon excitation. nih.gov This makes it particularly valuable for imaging zinc(2+) dynamics in vivo, for instance, in the brains of living animals or in thick tissue slices. nih.gov
Super-Resolution Microscopy: Techniques like Structured Illumination Microscopy (SIM) can overcome the diffraction limit of light, enabling the visualization of zinc(2+) localization with a spatial resolution of around 100 nm. This allows for the detection of zinc(2+) dynamics within individual subcellular organelles with unprecedented detail.
These imaging methodologies have been pivotal in revealing key aspects of zinc(2+) biology, such as the release of zinc(2+) from mitochondria during neuronal stimulation, the role of zinc(2+) "sparks" in egg fertilization, and the trafficking of zinc(2+) in synaptic vesicles. rsc.orgrsc.org
Considerations for In Vitro and Ex Vivo Model Systems in Zinc(2+) Research
The choice of an appropriate model system is critical for obtaining biologically relevant data in zinc(2+) research. Both in vitro (cell-based) and ex vivo (tissue-based) models are employed, each with a unique set of advantages and limitations.
In Vitro Model Systems:
Immortalized Cell Lines: Cell lines such as Caco-2 (human intestinal epithelial cells), IPEC-J2 (porcine intestinal epithelial cells), and various neuronal or immune cell lines (e.g., HL-60) are widely used. acs.org
Advantages: They are easy to culture, provide a homogenous population of cells, and are highly amenable to genetic manipulation and high-throughput screening. They allow for detailed investigation of cellular and molecular mechanisms under tightly controlled conditions. semanticscholar.org
Limitations: They are often derived from cancerous tissues and may not fully recapitulate the physiology of primary cells. The two-dimensional monolayer culture lacks the complex cell-cell and cell-matrix interactions of a native tissue environment. Furthermore, standard culture media may contain metal-binding proteins that affect the bioavailability of zinc(2+), and the regulation of zinc homeostasis can differ from in vivo conditions. nih.govacs.org
Primary Cell Cultures: These are cells isolated directly from tissues, such as primary human fetal retinal pigment epithelium (RPE) cells. biorxiv.orgnih.gov
Advantages: They more closely represent the in vivo state of the cells, retaining many of their physiological characteristics.
Limitations: They have a limited lifespan in culture, can be more difficult to obtain and maintain, and may exhibit greater variability between preparations.
Organoids: These are three-dimensional (3D) structures grown from stem cells that self-organize to mimic the structure and function of an organ. Intestinal and brain organoids have been used in zinc(2+) research. nih.govnih.gov
Advantages: Organoids provide a more physiologically relevant model than 2D cell cultures, recapitulating aspects of tissue architecture, cell-type diversity, and cell-cell interactions. nih.gov They can be used to model organ development and disease. For example, intestinal organoids grown under zinc-restricted conditions show significant morphological alterations and pro-inflammatory pathway activation. nih.gov
Limitations: They are more complex and costly to culture than cell lines. While they mimic organ structure, they are not a complete replacement for an entire organ system as they lack vascularization and interactions with the immune system.
Ex Vivo Model Systems:
Organotypic Tissue Slices: These are thin sections of tissue, such as brain or tumor slices, that are kept viable in culture for a period of time.
Advantages: Tissue slices preserve the original 3D architecture, cellular diversity, and local microenvironment of the tissue. This makes them an excellent model for studying cell interactions within their native context and for assessing the effects of compounds on a complex tissue. They have been used to image mobile zinc(2+) in specific brain regions like the dorsal cochlear nucleus. wisconsin.edu
Limitations: They have a limited viability period and can be challenging to prepare and maintain. There can be issues with the diffusion of nutrients and oxygen to the center of the slice.
The selection of a model system depends on the specific research question. While in vitro models are powerful for dissecting molecular mechanisms, ex vivo and, ultimately, in vivo animal models are necessary to understand the role of zinc(2+) in the context of a whole organism. semanticscholar.orgresearchgate.net A combined approach, using multiple model systems, often provides the most comprehensive understanding of zinc(2+) biology. researchgate.net
Molecular and Cellular Consequences of Zinc 2+ Dyshomeostasis
Impact on Protein Functionality and Structural Integrity
Zinc(2+) is a vital structural or enzymatic component for a large number of cellular proteins. iu.edu Its interaction with proteins can significantly influence their conformation, stability, and activity. oup.commdpi.com Dyshomeostasis can lead to the loss of essential protein functions or the acquisition of toxic properties.
For instance, Zn²⁺ binds to tubulin, a key component of microtubules, and affects its polymerization. nih.govplos.org Studies suggest that microtubule function is optimal within a specific range of zinc concentration. nih.govplos.org Both insufficient and excessive intracellular zinc levels can disrupt microtubule polymerization, potentially impacting neuronal structure and function. nih.govplos.org
Metal imbalances, including those of zinc, can deeply affect the stability and functionality of proteins and enzymes. mdpi.com This is particularly relevant in the context of neurodegenerative diseases, where metal dysregulation, oxidative stress, and protein aggregation form a vicious cycle. mdpi.com
Alterations in Cellular Signaling Networks and Pathway Activation
Zinc(2+) acts as a signaling molecule, influencing various intracellular pathways. mdpi.comfrontiersin.org Fluctuations in the labile zinc pool can significantly alter cellular activities by affecting the function of zinc-dependent proteins involved in signal transduction. mdpi.com
Zn²⁺ can modulate the activity of protein kinases and phosphatases, key regulators of cellular signaling. iu.edumdpi.comd-nb.info For example, it can influence the phosphorylation state of proteins, including transcription factors. mdpi.comfrontiersin.org Dysregulation of intracellular zinc homeostasis can influence phosphorylation-dependent signaling cascades such as MAPKs, Akt, and protein tyrosine phosphatases. iu.educancerbiomed.org
Zinc deficiency has been shown to affect the STAT pathway. iu.edu In lactating mice, cytosolic zinc accumulation due to the lack of ZnT2 resulted in a significant reduction in phosphorylated STAT5 levels. iu.edu Furthermore, zinc deficiency can trigger ER stress and Ca²⁺ leak, which can activate the CaMKII/STAT3 pathway, an endogenous protective mechanism that promotes the expression of zinc importers to compensate for cellular zinc loss. frontiersin.org
Conversely, increased intracellular Zn²⁺ can enhance the activity of protein kinase C (PKC), which in turn activates NADPH oxidase, contributing to oxidative stress. nih.gov
Dysregulation of Gene Expression Profiles
Zinc(2+) plays an important role in gene expression, acting as a cofactor for transcription factors, particularly those containing zinc finger domains. oup.comfrontiersin.orgplos.org Dyshomeostasis can lead to aberrant gene expression profiles.
Mutations within DNA-binding proteins, such as those with Cys2His2 zinc finger domains, can contribute to gene expression dysregulation observed in cancers. plos.org Studies have analyzed somatic mutations within these zinc finger genes, finding that specific positions within the domains are mutated more often than expected in certain cancer types, suggesting their relevance in widespread transcriptional dysregulation. plos.org
Zinc deficiency can also induce changes in gene expression. In a rat model, chronic zinc deficiency induced an inflammatory gene signature and altered microRNA expression profiles in various tissues, including the esophagus. nih.govscispace.com Specifically, dysregulation of miR-31 and miR-21 was observed, which is associated with inflammation and implicated in the development of esophageal squamous cell carcinoma. nih.govscispace.com
Aberrant expression of zinc transporters (ZnT and ZIP families), which regulate intracellular zinc concentrations, is also observed in various cancers, contributing to dysregulated intracellular zinc homeostasis and potentially malignancy. cancerbiomed.orgmdpi.com
Mitochondrial Zinc(2+) Imbalance and Cellular Energetics
Mitochondria are significant intracellular zinc stores, and maintaining mitochondrial zinc homeostasis is crucial for their function. nih.govpnas.org Both insufficient and excessive mitochondrial Zn²⁺ are detrimental to mitochondrial structure and function, impacting cellular energetics. nih.gov
Excessive Zn²⁺ accumulation in mitochondria can inhibit enzymes involved in the tricarboxylic acid (TCA) cycle (like α-ketoglutarate dehydrogenase) and complexes I and III of the electron transport chain (ETC), leading to decreased ATP production and loss of mitochondrial membrane potential (MMP). oup.comnih.govresearchgate.net This can also increase reactive oxygen species (ROS) production and activate the mitochondrial permeability transition pore (mPTP), triggering the release of pro-apoptotic factors and ultimately cell death. nih.govfrontiersin.orgnih.govresearchgate.net
Mitochondrial zinc imbalance can also lead to morphological changes, such as mitochondrial swelling and fragmentation, and impair mitochondrial dynamics (fission and fusion) and motility. nih.govfrontiersin.orgnih.govresearchgate.net Loss of the SLC-30A9 transporter, required for zinc export from mitochondria, leads to excessive mitochondrial zinc accumulation, severe mitochondrial swelling, compromised metabolic function, and reductive stress. pnas.org
Influence on Protein Folding and Aggregation Pathways
Zinc(2+) can influence protein folding and aggregation, processes critical for cellular health. Dyshomeostasis of zinc is linked to the aggregation of various proteins involved in neurodegenerative diseases. oup.commdpi.comnih.govresearchgate.net
Metal imbalances, including zinc, can affect the folding and stability of proteins. mdpi.comnih.gov Studies have shown that zinc ions can induce aggregation of proteins like human β-crystallins, which is relevant to cataract formation. nih.gov Zinc can destabilize these proteins and impact their folding pathways, leading to the formation of aggregates. nih.gov
Zinc can also influence the aggregation of proteins implicated in neurodegenerative conditions, such as amyloid-β (Aβ), tau, and alpha-synuclein (B15492655) (α-Syn). oup.comnih.govresearchgate.netgazimedj.com While low zinc concentrations might reduce amyloid aggregation, high concentrations of Zn²⁺ can increase its toxicity. gazimedj.com Zinc accumulation in amyloid plaques has been observed in Alzheimer's disease, and Zn²⁺ exposure can induce conformational changes in Aβ. gazimedj.com
Furthermore, zinc can affect the aggregation pathway of amyloidogenic proteins and peptides like amyloid-β and prion protein. researchgate.net Pathological concentrations of Zn²⁺ have been shown to inhibit the fibrillization of these proteins but can significantly change their aggregation pathway. researchgate.net Zinc stress has also been linked to increased expression and accumulation of α-Syn, contributing to lysosomal dysfunction. oup.com
The interaction of zinc with proteins involved in protein folding, such as Protein Disulfide Isomerase (PDI), can also be affected by zinc binding, potentially impacting its isomerase activity and influencing protein aggregation processes and ER stress levels. mdpi.com
Emerging Areas and Future Directions in Zinc 2+ Research
Elucidation of Novel Zinc(2+)-Binding Proteins and Regulatory Mechanisms
Significant efforts are directed towards identifying and characterizing novel proteins that bind Zn²⁺, expanding our understanding of the "zinc proteome." nih.gov Bioinformatic analyses have indicated that a substantial portion of the human proteome, approximately 10%, is estimated to bind zinc. researchgate.net This highlights the vast landscape of undiscovered or poorly characterized zinc-binding proteins. Future research aims to employ advanced proteomic techniques to systematically identify these proteins and elucidate their specific roles.
Beyond identification, a key focus is on understanding the intricate regulatory mechanisms governing zinc homeostasis. This includes the transcriptional regulation of zinc transporters (ZIP and ZnT families) and metallothioneins, which are crucial for maintaining appropriate intracellular and subcellular Zn²⁺ levels. encyclopedia.pubresearchgate.netnih.gov For instance, in Arabidopsis thaliana, transcription factors like bZIP19 and bZIP23 have been shown to sense changes in free Zn²⁺ concentrations and regulate the expression of zinc transporters. researchgate.netsinica.edu.tw Research is also exploring other potential mechanisms for sensing cellular free Zn²⁺ concentrations beyond these known factors. nih.gov The regulation of mRNA degradation of zinc homeostasis genes in response to cellular zinc status is another area of active investigation. researchgate.netnih.gov
Furthermore, the role of zinc as a signaling ion is gaining increasing recognition, adding another dimension to the zinc proteome. nih.gov Future studies will delve deeper into how transient interactions of Zn²⁺ with proteins, even those not traditionally considered zinc proteins, contribute to cellular signaling pathways.
Development of Advanced Spatiotemporal Imaging and Sensing Technologies
The ability to visualize and quantify dynamic changes in Zn²⁺ concentrations within living cells and tissues with high spatial and temporal resolution is paramount for understanding its biological functions. This has driven the rapid development of advanced imaging and sensing technologies. researchgate.netnih.govmdpi.comnih.gov
Organic small-molecule fluorescent probes have emerged as powerful tools for real-time, non-destructive detection and bioimaging of Zn²⁺. researchgate.netnih.gov Recent advancements have focused on developing probes with improved selectivity, sensitivity, and cell permeability. researchgate.netmdpi.comnih.govbohrium.commdpi.com For example, novel fluorescent probes based on various fluorophores and detection mechanisms have been developed, demonstrating high selectivity and low detection limits for Zn²⁺. researchgate.netmdpi.com
Genetically encoded sensors, often based on fluorescent proteins, are also being developed to address complex imaging challenges, such as site-specific sensor localization and real-time detection. nih.govnih.gov A novel genetically encoded Zn²⁺ sensor, GZnP, based on a single fluorescent protein, has been developed, demonstrating stable and sensitive response to Zn²⁺ in live cells. nih.gov
Future directions in this area include the development of sensors with varying affinities, dual-modality probes with different readouts, and probes suitable for advanced microscopy techniques like fluorescence lifetime imaging microscopy (FLIM) and multi-photon excitation microscopy (TPEM). nih.gov Reaction-based probes, which release fluorophores triggered by zinc, are also being explored to overcome interference from intracellular chelators. bohrium.com The application of these technologies is crucial for resolving the transient function of zinc in biological processes like neural signaling and understanding zinc dynamics in specific cellular compartments. mdpi.com
Table 1 summarizes some recent examples of developed fluorescent probes for Zn²⁺ imaging.
| Probe Type | Detection Mechanism | Key Features | Application | Source |
| Organic Small-Molecule | Fluorescence enhancement upon Zn²⁺ binding | High selectivity, low detection limit (e.g., 0.678 μM, 25 ± 5 nM), fast response | Intracellular imaging | researchgate.netmdpi.com |
| Organic Small-Molecule | Aggregation-induced emission (AIE) | Rapid 'turn-on' assay, high sensitivity, cell permeability | Live-cell imaging | researchgate.net |
| Genetically Encoded (GZnP) | Conformational change of circularly permuted GFP | Stable signal, sensitive and specific response, high dynamic range | Cytosolic, targeted imaging | nih.gov |
| Photoactivatable Sensor | Photocleavable protecting group, restores metal binding | Spatiotemporal control of response | Live cells, brain slices | mdpi.com |
| Ratiometric Fluorescent | Intramolecular charge transfer (ICT) or MLCT | Fluorescence changes reported as a ratio of intensities at two wavelengths | Intracellular imaging | mdpi.com |
Systems Biology Approaches to Understanding Zinc(2+) Homeostatic Networks
Understanding Zn²⁺ homeostasis requires a systems-level perspective, integrating data from various biological layers. Systems biology approaches, including genomics, transcriptomics, proteomics, and metabolomics ("omics" approaches), are increasingly being applied to study zinc biology. nih.govoup.comresearchgate.netasm.orgrsc.org
These approaches allow for the large-scale identification of genes and proteins involved in zinc homeostasis and the elucidation of complex regulatory networks. nih.govoup.com For example, omics studies in Drosophila melanogaster have identified genes relevant to metal homeostasis and detoxification, highlighting the role of ion transporters and glutathione-related factors in zinc detoxification. oup.com Transcriptomic and genomic analyses can reveal how gene expression patterns change in response to varying zinc levels. oup.com
Computational modeling plays a vital role in integrating these diverse datasets and simulating the dynamics of zinc homeostatic networks. nih.govrupress.org Future research will leverage these approaches to build comprehensive models that can predict cellular responses to changes in zinc availability and identify potential targets for intervention in zinc-related disorders. The integration of omics data with computational models will provide a more holistic understanding of how cells and organisms maintain zinc balance.
Interplay of Zinc(2+) with Other Essential Metal Ions at the Cellular and Molecular Levels
The biological activity of Zn²⁺ is intricately linked with that of other essential metal ions, such as copper (Cu), iron (Fe), and manganese (Mn). These interactions can occur at various levels, including intestinal absorption, cellular uptake and efflux, intracellular storage, and binding to proteins. internationalcopper.orgcambridge.orgplos.orgresearchgate.net
A well-established example is the interaction between zinc and copper. High levels of zinc can inhibit copper absorption and induce copper deficiency, partly due to the induction of metallothioneins, which bind both zinc and copper avidly. internationalcopper.orgcambridge.orgmedsafe.govt.nz Copper and zinc can also compete for absorption via the same intestinal transporters. internationalcopper.org
The interplay between zinc and iron homeostasis is another important area of research. Copper-dependent enzymes are necessary for iron transport, and copper deficiency can lead to secondary iron deficiency. internationalcopper.org Furthermore, iron supplements may inhibit the intestinal absorption of zinc and copper. internationalcopper.org Studies in fungal pathogens like Aspergillus fumigatus have also shown interplay between zinc and iron homeostasis, relying on iron-mediated regulation of zinc-responsive transcription factors. usal-csic.es
Future research will continue to explore the complex crosstalk between Zn²⁺ and other metal ions, investigating how imbalances in one metal can affect the homeostasis and function of others. Understanding these interactions is crucial for comprehending the broader landscape of metal biology and its implications for health and disease.
Computational and Modeling Approaches to Zinc(2+) Biochemistry and Cell Biology
Computational and modeling approaches are becoming increasingly indispensable tools in zinc research, complementing experimental studies and providing insights into complex biological processes. rupress.orgnih.govnih.govnih.govoup.commdpi.combiorxiv.orgplos.orgbiorxiv.orgresearchgate.netresearchgate.net
Molecular dynamics (MD) simulations are widely used to study the dynamics of zinc binding to proteins, investigate the conformational changes induced by zinc, and analyze the mechanisms of zinc transport. rupress.orgnih.govmdpi.comaip.orgnih.gov These simulations can provide detailed information about the coordination geometry of zinc in binding sites and the influence of protein environment on zinc interactions. nih.govbiorxiv.orgaip.org For instance, MD simulations have been used to study zinc binding in voltage-gated proton channels (HV1) and aquaporins, revealing potential binding sites and the impact of zinc on protein conformation and function. mdpi.comnih.gov
Computational protein design methods are being developed to create novel zinc-binding proteins with desired properties. nih.govoup.com These methods aim to predict and design specific zinc coordination sites within protein structures. nih.govnih.gov While challenges remain in accurately capturing all aspects of zinc-binding site structure, computational design is a promising area for creating new tools and understanding the principles of metalloprotein design. nih.govoup.com
Bioinformatics plays a crucial role in identifying potential zinc-binding proteins from genomic and proteomic data, analyzing zinc-binding motifs, and studying the evolution of zinc transporters. nih.govresearchgate.netplos.orgbiorxiv.orgresearchgate.netresearchgate.netucc.edu.cotandfonline.comnih.govoup.comnih.gov In silico analyses have been used to characterize zinc transporters in various organisms, providing insights into their structure, localization, and potential regulatory elements. biorxiv.orgresearchgate.netresearchgate.nettandfonline.comnih.govnih.gov
Future computational research will focus on developing more accurate and efficient force fields for simulating zinc-protein interactions, improving protein design algorithms to create highly specific zinc-binding sites, and integrating bioinformatics data with structural and dynamic modeling to gain a comprehensive understanding of zinc's roles in biological systems. biorxiv.org
Table 2 provides examples of computational and modeling approaches applied in zinc research.
| Approach | Application Area | Key Findings/Capabilities | Source |
| Molecular Dynamics (MD) | Studying zinc-protein interactions | Analyzes zinc coordination, conformational changes, transporter dynamics | rupress.orgnih.govmdpi.comaip.orgnih.gov |
| Computational Protein Design | Creating novel zinc-binding proteins | Predicts and designs zinc coordination sites | nih.govoup.com |
| Bioinformatics | Identification and analysis of zinc proteins/transporters | Identifies potential zinc binders, analyzes motifs, studies transporter evolution | nih.govresearchgate.netplos.orgbiorxiv.orgresearchgate.netresearchgate.netucc.edu.cotandfonline.comnih.govoup.comnih.gov |
| In silico Analysis | Characterization of zinc transporters | Predicts structure, localization, and regulatory elements of transporters | biorxiv.orgresearchgate.netresearchgate.nettandfonline.comnih.govnih.gov |
| Hybrid QM/MM Modeling | Accurate modeling of zinc-protein interactions | Combines quantum mechanics and molecular mechanics for improved accuracy | biorxiv.org |
Q & A
Q. What are the standard analytical methods for quantifying zinc(2+) concentrations in aqueous solutions, and how do their detection limits compare?
- Methodological Answer : Common techniques include atomic absorption spectroscopy (AAS) and inductively coupled plasma mass spectrometry (ICP-MS). AAS is cost-effective for routine analysis (detection limit ~0.01 ppm), while ICP-MS offers superior sensitivity (detection limit ~0.1 ppb) for trace-level studies . For adsorption studies, energy-dispersive X-ray spectroscopy (EDX) can quantify zinc(2+) on solid matrices, as demonstrated in mesoporous activated carbon experiments . Always calibrate instruments with certified reference standards (e.g., 1000 µg/mL zinc in HNO₃ or HCl matrices) to ensure accuracy .
Q. How does zinc(2+) participate in enzymatic systems, and what experimental approaches validate its catalytic role?
- Methodological Answer : Zinc(2+) acts as a cofactor in over 300 enzymatic reactions, including carbonic anhydrase and alkaline phosphatase. To validate its role, use knockout models (e.g., zinc-depleted media) and monitor enzyme activity via spectrophotometry. Chelation studies with EDTA can reversibly inhibit zinc-dependent enzymes, confirming its necessity. Pair these with ICP-MS quantification of zinc in enzyme isolates to correlate activity with metal concentration .
Q. What analytical techniques are recommended for characterizing zinc(2+) speciation in environmental samples?
- Methodological Answer : Speciation analysis requires coupling separation techniques (e.g., ion chromatography) with detection methods like ICP-MS. X-ray absorption spectroscopy (XAS) can differentiate between Zn(II) complexes (e.g., Zn-OH, Zn-S) in soil or water samples. For adsorption studies, combine EDX with Fourier-transform infrared spectroscopy (FTIR) to identify surface functional groups interacting with zinc(2+) .
Advanced Research Questions
Q. What methodologies resolve contradictory findings in zinc(2+) supplementation studies affecting glycemic control?
- Methodological Answer : Conflicting results often arise from variability in baseline zinc status and supplementation doses. Design studies with pre- and post-intervention serum zinc measurements using AAS/ICP-MS. Stratify participants by baseline zinc levels and employ multivariate regression to isolate zinc-specific effects from confounding variables (e.g., diet, comorbidities). Meta-analyses should prioritize randomized controlled trials (RCTs) with standardized dosing protocols .
Q. How can computational databases like ZINC be utilized to design zinc(2+) coordination complexes for catalytic applications?
- Methodological Answer : The ZINC database (http://zinc.docking.org ) provides 3D structures of commercially available zinc compounds. Use substructure searches to identify potential ligands (e.g., carboxylates, amines) and calculate properties like charge distribution and steric effects via molecular docking software. Validate predictions with synthesis and X-ray crystallography to confirm coordination geometry .
Q. What advanced spectroscopic techniques overcome limitations in detecting low-abundance zinc(2+) species in biological matrices?
- Methodological Answer : Synchrotron-based XAS offers sub-ppm sensitivity for zinc speciation in tissues. For dynamic systems, use time-resolved fluorescence spectroscopy with zinc-specific probes (e.g., Zinpyr-1). Nano-secondary ion mass spectrometry (NanoSIMS) can map zinc distribution at the cellular level with high spatial resolution .
Q. How should researchers design controlled experiments to isolate zinc(2+) effects in multi-ion biological systems?
- Methodological Answer : Employ ion-depleted growth media supplemented with single metals (e.g., Zn²⁺, Fe²⁺) to study competitive uptake. Use isotopic labeling (⁶⁷Zn) with ICP-MS to track zinc assimilation independently. For in vivo models, pair gene-editing tools (e.g., CRISPR knockouts of zinc transporters) with microdialysis to monitor extracellular zinc flux .
Q. What statistical approaches address variability in zinc(2+) bioavailability measurements across experimental models?
- Methodological Answer : Use mixed-effects models to account for inter-species differences (e.g., murine vs. human gut models). Bootstrap resampling can quantify uncertainty in bioavailability calculations. For meta-analyses, apply the I² statistic to assess heterogeneity and subgroup analyses by model type (e.g., in vitro, in vivo) .
Key Methodological Considerations
- Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses . For adsorption studies, include controls with non-functionalized adsorbents to isolate zinc-specific interactions .
- Data Reporting : Adhere to RSC guidelines: detail instrument parameters (e.g., AAS slit width, ICP-MS RF power) and statistical methods (e.g., ANOVA, p-value thresholds) .
- Contradiction Analysis : Use triangulation—combine multiple methods (e.g., spectroscopic, computational, and wet-lab data) to validate findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
